1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features multiple aromatic rings and azo groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multistep organic reactions. One common approach includes the formation of the azo groups through diazotization reactions, followed by coupling with aromatic amines. The final product is obtained through cyclization and condensation reactions under controlled conditions, often using catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce aromatic amines .
Scientific Research Applications
1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo groups and aromatic rings allow it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-(phenylcarbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
- 1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
Uniqueness
1,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2-[4-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide stands out due to its multiple azo groups and the presence of both carbamoyl and isoindole moieties.
Properties
CAS No. |
302926-96-1 |
---|---|
Molecular Formula |
C40H27N7O4 |
Molecular Weight |
669.7 g/mol |
IUPAC Name |
1,3-dioxo-N-(4-phenyldiazenylphenyl)-2-[4-[(4-phenyldiazenylphenyl)carbamoyl]phenyl]isoindole-5-carboxamide |
InChI |
InChI=1S/C40H27N7O4/c48-37(41-28-14-18-32(19-15-28)45-43-30-7-3-1-4-8-30)26-11-22-34(23-12-26)47-39(50)35-24-13-27(25-36(35)40(47)51)38(49)42-29-16-20-33(21-17-29)46-44-31-9-5-2-6-10-31/h1-25H,(H,41,48)(H,42,49) |
InChI Key |
SJYGSFIORRSTED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)NC6=CC=C(C=C6)N=NC7=CC=CC=C7 |
Origin of Product |
United States |
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